molecular formula C25H24N4O3S3 B12151274 N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

N'-[(1Z)-1-(3,4-dimethoxyphenyl)ethylidene]-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide

Cat. No.: B12151274
M. Wt: 524.7 g/mol
InChI Key: ANCYBMZNVWBZLH-QQXSKIMKSA-N
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Description

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Schiff base: This involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine under acidic or basic conditions.

    Synthesis of the thiadiazole ring: This can be achieved by cyclization reactions involving thiosemicarbazide and carbon disulfide.

    Coupling reactions: The final step involves coupling the Schiff base with the thiadiazole derivative under suitable conditions, often using catalysts or activating agents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the Schiff base to an amine.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, and other electrophiles or nucleophiles under controlled conditions.

Major Products

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide has several scientific research applications:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: The compound’s aromatic and heterocyclic structures make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(phenylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide
  • **N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

Uniqueness

N-[(E)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide stands out due to the presence of the naphthalen-1-ylmethylsulfanyl group, which may impart unique electronic and steric properties. This can influence its reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.

Properties

Molecular Formula

C25H24N4O3S3

Molecular Weight

524.7 g/mol

IUPAC Name

N-[(Z)-1-(3,4-dimethoxyphenyl)ethylideneamino]-2-[[5-(naphthalen-1-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4O3S3/c1-16(18-11-12-21(31-2)22(13-18)32-3)26-27-23(30)15-34-25-29-28-24(35-25)33-14-19-9-6-8-17-7-4-5-10-20(17)19/h4-13H,14-15H2,1-3H3,(H,27,30)/b26-16-

InChI Key

ANCYBMZNVWBZLH-QQXSKIMKSA-N

Isomeric SMILES

C/C(=N/NC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)/C4=CC(=C(C=C4)OC)OC

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(S1)SCC2=CC=CC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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